Lisdexamfetamine

Catalog No.
S642160
CAS No.
608137-32-2
M.F
C15H25N3O
M. Wt
263.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lisdexamfetamine

CAS Number

608137-32-2

Product Name

Lisdexamfetamine

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

InChI

InChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)/t12-,14-/m0/s1

InChI Key

VOBHXZCDAVEXEY-JSGCOSHPSA-N

SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N

Solubility

White to off-white powder. MP 120-122 °C. Solubility in water: 792 mg/mL /Lisdexamfetamine dimethanesulfonate/
8.77e-02 g/L

Synonyms

Dimesylate, Lis-dexamfetamine, Dimesylate, Lisdexamfetamine, elvanse, Lis dexamfetamine Dimesylate, lis-dexamfetamine dimesylate, lisdexamfetamine, lisdexamfetamine dimesylate, NRP 104, NRP-104, NRP104, Vyvanse

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N

Description

The exact mass of the compound Lisdexamfetamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 792 mg/ml (dimesylate salt)in water, 1500 mg/ml at 25 °c (est)8.77e-02 g/l. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lisdexamfetamine is a central nervous system stimulant classified as a prodrug, primarily used in the treatment of attention deficit hyperactivity disorder and binge eating disorder. It is converted in the body to dextroamphetamine, which is the pharmacologically active compound responsible for its therapeutic effects. The chemical formula for lisdexamfetamine is C15H25N3OC_{15}H_{25}N_{3}O, and its molecular weight is approximately 263.38 g/mol. The compound is administered orally and is known for its extended duration of action, typically lasting between 10 to 14 hours after ingestion .

Lisdexamfetamine undergoes hydrolysis in the bloodstream, primarily facilitated by enzymes in red blood cells. This reaction results in the formation of dextroamphetamine and L-lysine through an amide bond cleavage. The hydrolysis process does not significantly depend on gastrointestinal pH, making it a stable option for oral administration. The reaction can be summarized as follows:

Lisdexamfetamineenzymatic hydrolysisDextroamphetamine+L lysine\text{Lisdexamfetamine}\xrightarrow{\text{enzymatic hydrolysis}}\text{Dextroamphetamine}+\text{L lysine}

The conversion of lisdexamfetamine to dextroamphetamine has a half-life of less than one hour, while dextroamphetamine itself has a longer half-life of approximately 10 to 12 hours .

The primary mechanism of action for lisdexamfetamine involves its conversion to dextroamphetamine, which inhibits the reuptake of norepinephrine and dopamine into presynaptic neurons. This action increases the availability of these neurotransmitters in the synaptic cleft, enhancing their effects on mood, attention, and cognitive function. Dextroamphetamine also acts as a weak monoamine oxidase inhibitor, further contributing to its stimulant effects .

Clinical studies have shown that lisdexamfetamine effectively improves symptoms associated with attention deficit hyperactivity disorder and binge eating disorder, although the exact mechanisms underlying these therapeutic effects remain partially understood .

The synthesis of lisdexamfetamine involves a condensation reaction between dextroamphetamine and L-lysine. This process creates an amide linkage while retaining the stereochemistry of the original compounds. The general steps for synthesizing lisdexamfetamine can be outlined as follows:

  • Preparation of Reactants: Obtain pure dextroamphetamine and L-lysine.
  • Condensation Reaction: Combine dextroamphetamine with L-lysine under controlled conditions to form lisdexamfetamine.
  • Purification: Isolate and purify the resulting compound through crystallization or chromatography techniques.

This synthesis method ensures that lisdexamfetamine exists as a single stereoisomer, which is crucial for its pharmacological activity .

Lisdexamfetamine is primarily used in clinical settings for:

  • Attention Deficit Hyperactivity Disorder: It helps improve focus, attention span, and impulse control.
  • Binge Eating Disorder: It reduces episodes of binge eating by modulating appetite and cravings.

Additionally, it is being investigated for potential applications in other psychiatric disorders due to its stimulant properties .

Lisdexamfetamine has been studied for its interactions with various drugs and substances:

  • Dopaminergic Agents: As it enhances dopamine levels, care should be taken when co-administering with other dopaminergic medications.
  • Monoamine Oxidase Inhibitors: Concurrent use may increase the risk of hypertensive crises.
  • Antihypertensives: Lisdexamfetamine may counteract the effects of blood pressure-lowering medications due to its stimulant properties .

Lisdexamfetamine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
DextroamphetamineC9H13NC_{9}H_{13}NActive form; more immediate effects; shorter duration
AmphetamineC9H13NC_{9}H_{13}NLess selective; higher potential for abuse
MethylphenidateC14H19NC_{14}H_{19}NDifferent mechanism; primarily affects dopamine reuptake
DexmethylphenidateC11H15NC_{11}H_{15}NEnantiomer of methylphenidate; similar effects but more potent
MethamphetamineC10H15NC_{10}H_{15}NHighly addictive; significant abuse potential

Lisdexamfetamine's unique feature lies in its prodrug status, which allows for a gradual release of active medication (dextroamphetamine), reducing the potential for abuse compared to other amphetamines .

Physical Description

Solid

Color/Form

Golden-colored solid from methanol

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

263.199762429 g/mol

Monoisotopic Mass

263.199762429 g/mol

Flash Point

9.7 °C; 49.5 °F (closed cup)

Heavy Atom Count

19

LogP

-1.76
log Kow = 1.27 (est)
1.06

Melting Point

191-193
120-122 °C

UNII

H645GUL8KJ

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Use and Manufacturing

Lisdexamfetamine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Lisdexamfetamine is indicated for the treatment of attention deficit hyperactivity disorder (ADHD) in adults and pediatric patients six years and older. It is also indicated to treat moderate to severe binge eating disorder (BED) in adults. It is approved for use in the US and Canada.

Therapeutic Uses

Attention Deficit Disorder with Hyperactivity
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Lisdexamfetamine is included in the database.
Vyvanse is indicated for the treatment of: Attention Deficit Hyperactivity Disorder (ADHD) and moderate to severe binge eating disorder (BED). /Included in US product label/
EXPL THER Attention deficits are often among the most persistent and debilitating impairments resulting from traumatic brain injury (TBI). This study examined the effects of lisdexamfetamine dimesylate (Vyvanse) in treating attention deficits due to moderate-to-severe TBI. It was the first study of lisdexamfetamine dimesylate with this population and, in fact, was the first controlled trial in this area examining a stimulant medication option other than methylphenidate. This was a 12-week, randomized, double-blind, placebo-controlled, cross-over trial. A total of 22 rigorously selected cases were enrolled, 13 of whom completed the trial. They were 16-42 years of age and had newly acquired attention deficits persisting for 6-34 months post-injury. They were assessed on a broad range of neuropsychological and behavioural measures at baseline, 6-weeks and at 12-weeks. Positive treatment effects were found involving selective measures of sustained attention, working memory, response speed stability and endurance and in aspects of executive functioning. No major problems with safety or tolerability were observed. Some moderating treatment effects were found from a broad range of pre-treatment subject characteristics and injury variables examined. Avenues for further research and treatment applications in this area are discussed.
EXPL THER Chronic amphetamine treatment decreases cocaine consumption in preclinical and human laboratory studies and in clinical trials. Lisdexamfetamine is an amphetamine prodrug in which L-lysine is conjugated to the terminal nitrogen of d-amphetamine. Prodrugs may be advantageous relative to their active metabolites due to slower onsets and longer durations of action; however, lisdexamfetamine treatment's efficacy in decreasing cocaine consumption is unknown. This study compared lisdexamfetamine and d-amphetamine effects in rhesus monkeys using two behavioral procedures: (1) a cocaine discrimination procedure (training dose = 0.32mg/kg cocaine, i.m.); and (2) a cocaine-versus-food choice self-administration procedure. In the cocaine-discrimination procedure, lisdexamfetamine (0.32-3.2mg/kg, i.m.) substituted for cocaine with lower potency, slower onset, and longer duration of action than d-amphetamine (0.032-0.32mg/kg, i.m.). Consistent with the function of lisdexamfetamine as an inactive prodrug for amphetamine, the time course of lisdexamfetamine effects was related to d-amphetamine plasma levels by a counter-clockwise hysteresis loop. In the choice procedure, cocaine (0-0.1mg/kg/injection, i.v.) and food (1g banana-flavored pellets) were concurrently available, and cocaine maintained a dose-dependent increase in cocaine choice under baseline conditions. Treatment for 7 consecutive days with lisdexamfetamine (0.32-3.2mg/kg/day, i.m.) or d-amphetamine (0.032-0.1mg/kg/hr, i.v.) produced similar dose-dependent rightward shifts in cocaine dose-effect curves and decreases in preference for 0.032mg/kg/injection cocaine. Lisdexamfetamine has a slower onset and longer duration of action than amphetamine but retains amphetamine's efficacy to reduce the choice of cocaine in rhesus monkeys. These results support further consideration of lisdexamfetamine as an agonist-based medication candidate for cocaine addiction.

Mechanism of Action

Lisdexamfetamine is a prodrug of dextroamphetamine, which is a noncatecholamine sympathomimetic amine with CNS stimulant activity. Dextroamphetamine is a known inhibitor of the dopamine transporter (DAT), noradrenaline transporter (NET) and vesicular monoamine transporter 2 (VMAT2), with a weaker affinity for the serotonin transporter (SERT). It is also a weak monoamine oxidase (MAO) inhibitor. Dextroamphetamine ultimately blocks the reuptake of norepinephrine and dopamine into the presynaptic neuron and increases catecholamine availability in the extracellular space. The exact mode of therapeutic action of lisdexamfetamine in ADHD and BED has not been fully elucidated; however, the clinical effects of lisdexamfetamine are believed to be linked to the pharmacological actions of dextroamphetamine.
Lisdexamfetamine is a prodrug of dextroamphetamine. Amphetamines are non-catecholamine sympathomimetic amines with CNS stimulant activity. Amphetamines block the reuptake of norepinephrine and dopamine into the presynaptic neuron and increase the release of these monoamines into the extraneuronal space. The parent drug, lisdexamfetamine, does not bind to the sites responsible for the reuptake of norepinephrine and dopamine in vitro.

Vapor Pressure

1.31X10-17 mm Hg at 25 °C (est) (mp 121 °C)

Pictograms

Health Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard

Other CAS

608137-32-2

Absorption Distribution and Excretion

After oral administration, lisdexamfetamine dimesylate is rapidly absorbed from the gastrointestinal tract. Following single-dose oral administration of lisdexamfetamine in pediatric patients with ADHD under fasted conditions, Tmax of lisdexamfetamine and dextroamphetamine was reached at approximately one hour and 3.5 hours post-dose, respectively. Weight/Dose normalized AUC and Cmax values were the same in pediatric patients as the adults. Food prolongs Tmax by approximately one hour and may decrease the exposure (Cmax and AUC) of dextroamphetamine.
Following oral administration of a 70 mg dose of radiolabeled lisdexamfetamine dimesylate in six healthy subjects, approximately 96% of the oral dose radioactivity was recovered in the urine, and only 0.3% recovered in the feces over 120 hours. Of the radioactivity recovered in the urine, 42% of the dose was related to amphetamine, 25% to hippuric acid, and 2% to intact lisdexamfetamine.
Dextroamphetamine, the active metabolite of lisdexamfetamine, easily crosses the blood-brain barrier.
After oral administration, lisdexamfetamine is rapidly absorbed from the gastrointestinal tract.
Following the oral administration of a 70 mg dose of radiolabeled lisdexamfetamine dimesylate to 6 healthy subjects, approximately 96% of the oral dose radioactivity was recovered in the urine and only 0.3% recovered in the feces over a period of 120 hours. Of the radioactivity recovered in the urine, 42% of the dose was related to amphetamine, 25% to hippuric acid, and 2% to intact lisdexamfetamine. Plasma concentrations of unconverted lisdexamfetamine are low and transient, generally becoming non-quantifiable by 8 hours after administration.
/MILK/ Distributed into milk ... .

Metabolism Metabolites

Lisdexamfetamine dimesylate is hydrolyzed by red blood cells to dextroamphetamine and l-lysine primarily in the blood. Substantial hydrolysis occurs even at low hematocrit levels. Dextroamphetamine can further be metabolized to form other metabolites, such as hippuric acid. Lisdexamfetamine is not metabolized by cytochrome P450 enzymes.
The metabolic route of lisdexamfetamine is unusual because after absorption into the bloodstream it is metabolized by red blood cells to yield d-amphetamine and the natural amino acid, L-lysine, by rate- limited, enzymatic hydrolysis.
Lisdexamfetamine is converted to dextroamphetamine and l-lysine primarily in blood due to the hydrolytic activity of red blood cells. In vitro data demonstrated that red blood cells have a high capacity for metabolism of lisdexamfetamine; substantial hydrolysis occurred even at low hematocrit levels (33% of normal). Lisdexamfetamine is not metabolized by cytochrome P450 enzymes.
These studies investigated the absorption and metabolic conversion of lisdexamfetamine dimesylate (LDX), a prodrug stimulant that requires conversion to d-amphetamine for activity. Oral absorption of LDX was assessed in rat portal and jugular blood, and perfusion of LDX into isolated intestinal segments of anesthetized rats was used to assess regional absorption. Carrier-mediated transport of LDX was investigated in Caco-2 cells and Chinese hamster ovary (CHO) cells expressing human peptide transporter-1 (PEPT1). LDX metabolism was studied in rat and human tissue homogenates and human blood fractions. LDX was approximately10-fold higher in portal blood versus systemic blood. LDX and d-amphetamine were detected in blood following perfusion of the rat small intestine but not the colon. Transport of LDX in Caco-2 cells had permeability apparently similar to cephalexin and was reduced with concurrent PEPT1 inhibitor. Affinity for PEPT1 was also demonstrated in PEPT1-transfected CHO cells. LDX metabolism occurred primarily in whole blood (rat and human), only with red blood cells. Slow hydrolysis in liver and kidney homogenates was probably due to residual blood. The carrier-mediated absorption of intact LDX, likely by the high-capacity PEPT1 transporter, and subsequent metabolism to d-amphetamine in a high-capacity system in blood (ie, red blood cells) may contribute to the consistent, reproducible pharmacokinetic profile of LDX.

Associated Chemicals

Lisdexamfetamine dimesylate; 608137-33-3

Wikipedia

Lisdexamfetamine
Mephentermine

FDA Medication Guides

Vyvanse

Drug Warnings

/BOX WARNING/ CNS stimulants (amphetamines and methylphenidate-containing products), including Vyvanse, have a high potential for abuse and dependence. Assess the risk of abuse prior to prescribing and monitor for signs of abuse and dependence while on therapy.
Sudden death, stroke and myocardial infarction have been reported in adults with CNS stimulant treatment at recommended doses. Sudden death has been reported in children and adolescents with structural cardiac abnormalities and other serious heart problems taking CNS stimulants at recommended doses for ADHD. Avoid use in patients with known structural cardiac abnormalities, cardiomyopathy, serious heart arrhythmia, coronary artery disease, and other serious heart problems. Further evaluate patients who develop exertional chest pain, unexplained syncope, or arrhythmias during Vyvanse treatment.
Risk of prematurity, low birth weight, and withdrawal symptoms (e.g., dysphoria, lassitude, agitation) in infants born to dependent women.
Manifestations of amphetamine overdose include restlessness, tremor, hyperreflexia, rapid respiration, confusion, assaultiveness, hallucinations, panic states, hyperpyrexia, and rhabdomyolysis. Fatigue and depression usually follow the central nervous system stimulation. Other reactions include arrhythmias, hypertension or hypotension, circulatory collapse, nausea, vomiting, diarrhea, and abdominal cramps. Fatal poisoning is usually preceded by convulsions and coma.
For more Drug Warnings (Complete) data for Lisdexamfetamine (21 total), please visit the HSDB record page.

Biological Half Life

Plasma concentrations of unconverted lisdexamfetamine are low and transient, generally becoming non-quantifiable by 8 hours after administration. The plasma elimination half-life of lisdexamfetamine typically averaged less than one hour in volunteers ages six years and older. The plasma elimination half-life of dextroamphetamine was approximately 8.6 to 9.5 hours in pediatric patients six to 12 years and 10 to 11.3 hours in healthy adults.
The plasma elimination half-life of lisdexamfetamine typically averaged less than one hour in studies of lisdexamfetamine dimesylate in volunteers.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: T. Mickle et al., World Intellectual Property Organization patent 05032474; eidem, USA patent 0505461 (both 2005 to New River Pharm.)

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature -20 degrees C

Interactions

Amphetamines may antagonize the hypotensive effects of antihypertensives.
Amphetamines may counteract the sedative effects of antihistamines.
Enhanced activity of tricyclic antidepressants; desipramine or protriptyline cause striking and sustained increases in the concentration of dextroamphetamine in the brain; cardiovascular effects can be potentiated.
Decreased urinary excretion of amphetamines with concomitant use of alkalinizing agents (carbonic anhydrase inhibitors, sodium bicarbonate).
For more Interactions (Complete) data for Lisdexamfetamine (15 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2024-02-18
Jasinski DR, Krishnan S: Human pharmacology of intravenous lisdexamfetamine dimesylate: abuse liability in adult stimulant abusers. J Psychopharmacol. 2009 Jun;23(4):410-8. doi: 10.1177/0269881108093841. Epub 2008 Jul 17. [PMID:18635707]
Madaan V: Lisdexamfetamine dimesylate for childhood ADHD. Drugs Today (Barc). 2008 May;44(5):319-24. doi: 10.1358/dot.2008.44.5.1215724. [PMID:18548134]
Krishnan S, Moncrief S: An evaluation of the cytochrome p450 inhibition potential of lisdexamfetamine in human liver microsomes. Drug Metab Dispos. 2007 Jan;35(1):180-4. Epub 2006 Oct 11. [PMID:17035599]
Goodman DW: Lisdexamfetamine dimesylate (vyvanse), a prodrug stimulant for attention-deficit/hyperactivity disorder. P T. 2010 May;35(5):273-87. [PMID:20514273]
Miller GM: The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity. J Neurochem. 2011 Jan;116(2):164-76. doi: 10.1111/j.1471-4159.2010.07109.x. [PMID:21073468]
Liu JF, Li JX: TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Front Pharmacol. 2018 Mar 27;9:279. doi: 10.3389/fphar.2018.00279. eCollection 2018. [PMID:29636691]
Pei Y, Asif-Malik A, Canales JJ: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Front Neurosci. 2016 Apr 5;10:148. doi: 10.3389/fnins.2016.00148. eCollection 2016. [PMID:27092049]

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